1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
Descripción
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea is a complex chemical compound with a unique structure that renders it an interesting subject for study. Its detailed chemical composition and specific structure make it applicable in various research and industrial fields.
Propiedades
IUPAC Name |
1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(4-methoxy-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-5-19-16-11-17(23-13(3)22-16)20-8-9-21-18(25)24-15-7-6-14(26-4)10-12(15)2/h6-7,10-11H,5,8-9H2,1-4H3,(H2,21,24,25)(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIBJBMLUKUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=C(C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea involves several key steps:
Step 1: The initial formation of the ethylamino group on the pyrimidine ring typically involves a substitution reaction using ethylamine.
Step 2: The subsequent coupling of this intermediate with a suitable 2-methylpyrimidine derivative forms the basis for the compound's core structure.
Step 3:
Industrial Production Methods
On an industrial scale, the production of this compound could utilize:
Large-scale reactors: equipped with temperature control systems to manage the exothermic reactions.
Automated processing equipment: to handle the precise addition of reagents and the timing of reaction steps.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidative processes that typically affect the ethylamino and methoxy groups.
Reduction: Specific conditions can reduce the pyrimidine ring, altering its functional groups.
Substitution: Various substituents can be introduced or modified at different positions on the compound via nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Catalysts: Platinum or palladium for hydrogenation reactions.
Major Products
Oxidative reactions may yield hydroxylated derivatives.
Reduction processes could lead to de-ethylated or fully reduced derivatives.
Substitution reactions result in a variety of functionalized analogs with potentially different biological activities.
Aplicaciones Científicas De Investigación
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea has broad scientific research applications:
Chemistry: Its reactivity and structure make it a useful intermediate for synthesizing other complex molecules.
Biology: The compound can serve as a probe or inhibitor in various biochemical pathways.
Medicine: Potential therapeutic applications due to its interaction with specific biological targets.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The compound’s mechanism of action involves:
Molecular Targets: Binding to enzymes or receptors in biological systems, inhibiting or modulating their activity.
Pathways: Could involve signaling pathways or metabolic routes where the compound's presence alters normal function, leading to therapeutic effects or biochemical changes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
Uniqueness
The presence of the ethylamino group in 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea imparts specific steric and electronic properties, influencing its reactivity and interaction with biological targets differently compared to its analogs.
That wraps up the deep dive into this compound. Quite the fascinating compound, wouldn't you say?
Actividad Biológica
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Its structure features a pyrimidine ring substituted with an ethylamino group and a methoxyphenyl urea moiety, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly kinases associated with cancer progression. Similar compounds have demonstrated efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Receptor Modulation: The unique arrangement of functional groups allows for potential selectivity in targeting specific receptors, enhancing binding affinity and specificity .
In Vitro Studies
In vitro studies have demonstrated that compounds with structural similarities to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| SMART-H | PC-3 | 0.5 | Tubulin inhibition |
| SMART-F | A375 | 0.8 | Apoptosis induction |
| Target Compound | HeLa | TBD | TBD |
These data suggest that the compound could potentially act as an anticancer agent by disrupting microtubule dynamics and inducing apoptosis.
In Vivo Studies
Preliminary in vivo studies indicate that similar compounds can effectively reduce tumor growth in xenograft models without significant toxicity. For example, treatments with SMART compounds showed tumor control rates ranging from 20% to 30% in animal models of prostate cancer .
Case Studies
- Anticancer Activity : A study investigated the effects of a related pyrimidine derivative on breast cancer cells, reporting significant inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways. The study highlighted the importance of the ethylamino group in enhancing the compound's biological activity.
- Inflammation Models : Another study explored the use of pyrimidine derivatives as inhibitors of pro-inflammatory cytokines such as IL-1β and TNF-α. The results indicated that these compounds could serve as potential therapeutics for inflammatory diseases .
Q & A
Q. What are the key synthetic pathways for this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the pyrimidine-ethylamine intermediate via nucleophilic substitution (e.g., reacting 6-chloro-2-methylpyrimidin-4-amine with ethylenediamine under reflux in ethanol) .
- Step 2 : Urea linkage formation using carbodiimide coupling agents (e.g., EDC/HOBt) to connect the pyrimidine-ethylamine intermediate with 4-methoxy-2-methylphenyl isocyanate .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .
Q. How is structural characterization performed for this compound?
- NMR : H and C NMR confirm substituent positions (e.g., pyrimidine NH at δ 8.2–8.5 ppm; urea NH at δ 6.8–7.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 414.2) .
- X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonding between the urea group and target enzymes .
Q. What in vitro assays are used to evaluate its bioactivity?
- Enzyme Inhibition : Kinase inhibition assays (e.g., FGFR1 or EGFR) using ADP-Glo™ or fluorescence polarization .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC values typically <10 µM .
- Solubility : Shake-flask method in PBS (pH 7.4) to determine logP and aqueous solubility for pharmacokinetic profiling .
Advanced Research Questions
Q. How can researchers design experiments to elucidate its mechanism of action?
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
- Molecular Dynamics Simulations : Simulate binding to FGFR1 or EGFR kinases (e.g., using AutoDock Vina) to predict interaction sites and binding energy (ΔG ≤ -8 kcal/mol) .
- Transcriptomic Profiling : RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., MAPK/ERK suppression) .
Q. How can contradictions in bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Structural Impurities : Confirm batch consistency via HPLC-MS and quantify degradation products (e.g., hydrolyzed urea derivatives) .
- Cell Line Heterogeneity : Use CRISPR-edited isogenic cell lines to isolate compound-specific effects .
Q. What computational strategies optimize structure-activity relationships (SAR)?
- QSAR Modeling : Train models on analogs (e.g., pyrimidine-urea derivatives) to predict activity cliffs (e.g., substituent effects at the 4-methoxy group) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., ethylamino vs. propylamino groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
